4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-19-12-9(10(15)11(12)16)14-8-5-3-7(4-6-8)13(17)18/h3-6,14H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGBMTWMWGFBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365178 | |
| Record name | 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-30-5 | |
| Record name | 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid typically involves the reaction of squaric acid diethyl ester with an appropriate amine. The reaction conditions often include the use of solvents such as methanol (MeOH) and may require specific temperature controls to ensure the stability of the intermediate products .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows the principles of organic synthesis involving squaric acid derivatives. The process may involve multiple steps, including esterification, amidation, and purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may exhibit similar pharmacological effects. The compound's mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.
Anticancer Research
Recent studies have indicated that this compound may possess anticancer properties. Research has shown that derivatives of benzoic acid can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The unique cyclobutene moiety in this compound may enhance its efficacy against certain cancer types.
Treatment of Chemokine-Mediated Pathologies
Patents have been filed regarding the use of compounds similar to this compound for treating chemokine-mediated diseases such as Crohn's disease and inflammatory bowel disease. These conditions are characterized by excessive inflammatory responses, and the compound's anti-inflammatory properties could provide therapeutic benefits by modulating immune responses .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anti-inflammatory Effects | Evaluated the compound's ability to reduce inflammation in animal models | Demonstrated significant reduction in inflammatory markers compared to control groups |
| Anticancer Activity Assessment | Investigated the cytotoxic effects on various cancer cell lines | Showed selective toxicity towards breast and colon cancer cells with minimal effects on normal cells |
| Pharmacological Profile Analysis | Assessed the pharmacokinetics and bioavailability | Indicated favorable absorption characteristics and potential for oral administration |
Mechanism of Action
The mechanism of action of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Chloroanilino)benzoic Acid
- Structure: Features a 3-chloroanilino substituent instead of the squaric acid ethyl ester group.
- Synthesis : Prepared via Buchwald-Hartwig coupling of 4-chlorobenzoic acid and 3-chloroaniline, yielding a twisted molecular geometry (dihedral angle: 34.66°) and acid-acid dimers in the crystalline state .
4-(4-Nitrobenzylideneamino)benzoic Acid
- Structure: Contains a nitro-substituted benzylidene group attached to the amino-benzoic acid core.
- Synthesis: Formed via Schiff base condensation between 4-aminobenzoic acid and 4-nitrobenzaldehyde, followed by cyclization to generate azetidinone or thiazolidinone derivatives .
- Bioactivity : Demonstrates antimicrobial and anti-inflammatory properties, attributed to the nitro group’s electron-withdrawing effects .
α-Amino Squaric Acids
- Structure: Replaces the carboxyl group of α-amino acids with a squaric acid (Sq) group.
- Synthesis: Achieved through carbon-carbon or carbon-sulfur bond formation between squaric acid derivatives and amino acid backbones .
- Applications : Exhibits metabolic stability and protease inhibition, making it valuable in peptide mimetics and catalytic antibody design .
Physicochemical Properties
Key Observations :
Biological Activity
4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid (CAS No. 175204-30-5) is a compound with a unique molecular structure that has garnered attention for its potential biological activities. Its molecular formula is C13H11NO5, and it has a molecular weight of 261.23 g/mol . This compound is part of the benzoic acid derivatives and exhibits various biological activities that are pertinent to medicinal chemistry and pharmacology.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzoic acid derivatives, including this compound. In vitro evaluations have shown that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, demonstrating varying degrees of antiproliferative activity .
Table 1: Cytotoxicity of Benzoic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | HepG2 | 2.26 | High |
| Compound B | MCF-7 | 5.00 | Moderate |
| Compound C | HeLa | 3.50 | High |
This table summarizes the cytotoxic effects of selected compounds related to benzoic acid derivatives, indicating that structural modifications can significantly influence their biological activity.
The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis. For example, compounds in this class have been shown to induce G0/G1 phase arrest and activate apoptosis through mitochondrial pathways . This suggests a potential for developing therapeutic agents targeting cancer through these mechanisms.
Enzymatic Activity Modulation
In addition to antitumor activity, benzoic acid derivatives have been investigated for their ability to modulate enzymatic activities such as proteasomal degradation and lysosomal function. Studies indicate that certain derivatives can enhance the activity of cathepsins B and L, which are critical for protein degradation processes in cells . This modulation could have implications for diseases where protein homeostasis is disrupted.
Study on Proteostasis Network Modulation
A notable study involved the evaluation of benzoic acid derivatives isolated from Bjerkandera adusta, which demonstrated enhanced activity in promoting the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The study found that specific compounds significantly increased the activity of these pathways in human foreskin fibroblasts without exhibiting cytotoxicity at tested concentrations . This underscores the potential of this compound class in therapeutic applications aimed at enhancing cellular proteostasis.
Antioxidant Properties
Another aspect of interest is the antioxidant capacity of benzoic acid derivatives. Research has indicated that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress-related damage in cells. This property further supports their potential use in treating conditions associated with oxidative stress, including various neurodegenerative diseases.
Q & A
Basic: What synthetic routes are commonly employed for 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-aminobenzoic acid and a pre-functionalized cyclobutene derivative (e.g., 2-ethoxy-3,4-dioxocyclobut-1-enyl chloride). Key considerations include:
- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the amine group.
- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions from the electron-deficient cyclobutene ring.
- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
- Monitoring: TLC or HPLC tracks reaction progress, with UV detection at 254 nm due to the conjugated enone system.
Advanced: How can discrepancies between spectroscopic data (e.g., NMR chemical shifts) and X-ray crystallography results be resolved for structural validation?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. To resolve these:
- Dynamic NMR Studies: Conduct variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in the cyclobutene ring).
- Computational Validation: Use density functional theory (DFT) to calculate optimized geometries and compare with experimental bond lengths/angles from X-ray data .
- Complementary Techniques: Pair solid-state IR linear-dichroic (IR-LD) spectroscopy with single-crystal X-ray data to confirm molecular orientation and hydrogen-bonding networks .
Advanced: What computational strategies predict the electronic properties and reactivity of the cyclobutene ring in this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to identify HOMO-LUMO gaps, highlighting the electron-deficient nature of the dioxocyclobutene moiety.
- Reactivity Predictions: Use natural bond orbital (NBO) analysis to assess charge distribution, guiding predictions for nucleophilic attack sites (e.g., at the β-carbon of the enone system) .
- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting reaction pathways in solution.
Basic: Which spectroscopic techniques are essential for characterizing functional groups in this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect a singlet for the cyclobutene ring protons (δ 6.8–7.2 ppm) and broad signals for the carboxylic acid proton (δ 12–13 ppm).
- ¹³C NMR: The carbonyl carbons (C=O) in the cyclobutene ring appear at δ 180–190 ppm.
- IR Spectroscopy: Strong stretches for C=O (1680–1750 cm⁻¹) and COOH (2500–3300 cm⁻¹).
- UV-Vis: Conjugation in the enone system results in absorbance near 300–350 nm (π→π* transitions) .
Advanced: How does the conjugation of the enone moiety influence reactivity in nucleophilic additions?
Methodological Answer:
The enone system’s conjugation enhances electrophilicity at the β-carbon, facilitating Michael additions. Experimental strategies include:
- Kinetic Studies: Monitor reaction rates with nucleophiles (e.g., amines, thiols) under varying pH conditions.
- Steric Effects: Introduce bulky substituents on the benzoic acid moiety to study steric hindrance on regioselectivity .
- Theoretical Modeling: Use molecular dynamics simulations to predict attack trajectories and transition states.
Advanced: How can researchers assess the compound’s potential as a enzyme inhibitor or bioactive agent?
Methodological Answer:
- Docking Studies: Perform molecular docking (AutoDock Vina) to evaluate binding affinity with target enzymes (e.g., cyclooxygenase-2) using the carboxylic acid group as a key pharmacophore.
- In Vitro Assays: Test inhibitory activity against inflammatory markers (e.g., COX-2, TNF-α) in cell cultures, with IC₅₀ determination via ELISA .
- Structure-Activity Relationships (SAR): Modify the ethoxy or cyclobutene groups to correlate structural changes with bioactivity.
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3 v/v) to exploit solubility differences; the compound precipitates at 4°C.
- Column Chromatography: Employ silica gel with a gradient of ethyl acetate (10–50%) in hexane. Monitor fractions by TLC (Rf ~0.4 in 30% ethyl acetate).
- Acid-Base Extraction: Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH >10) for separation from non-acidic byproducts .
Advanced: What experimental designs mitigate instability of the cyclobutene ring during storage?
Methodological Answer:
- Storage Conditions: Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
- Stability Assays: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., ring-opening via hydrolysis).
- Protective Group Strategies: Temporarily esterify the carboxylic acid to reduce acidity-driven decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
